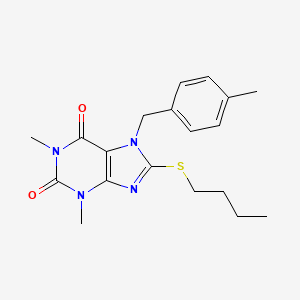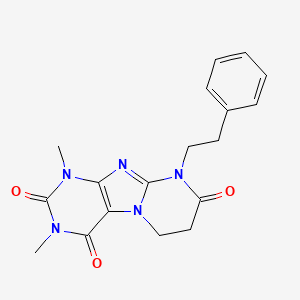
2-(1,2,3,4-13C4)butoxy(1,2-13C2)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2,3,4-13C4)butoxy(1,2-13C2)ethanol is a labeled compound used in various scientific research applications. The compound is a derivative of butoxyethanol, where specific carbon atoms are replaced with their carbon-13 isotopes. This isotopic labeling allows for detailed tracking and analysis in various biochemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-13C4)butoxy(1,2-13C2)ethanol typically involves the reaction of butanol with ethylene oxide in the presence of a catalyst such as boron trifluoride etherate. The reaction is carried out at temperatures ranging from 25°C to 80°C. The product is then purified through distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scaleThe reaction mixture is then heated to complete the reaction, and the product is distilled to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,4-13C4)butoxy(1,2-13C2)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butoxyacetic acid.
Reduction: Reduction reactions can convert it back to butanol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products
Oxidation: Butoxyacetic acid.
Reduction: Butanol.
Substitution: Various substituted butoxyethanol derivatives.
Scientific Research Applications
2-(1,2,3,4-13C4)butoxy(1,2-13C2)ethanol is widely used in scientific research for:
Chemistry: As a tracer in reaction mechanisms and kinetics studies.
Biology: To study metabolic pathways and enzyme activities.
Medicine: In pharmacokinetics to track drug distribution and metabolism.
Industry: Used in the development of new materials and solvents
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-13C4)butoxy(1,2-13C2)ethanol involves its incorporation into metabolic pathways where it acts as a tracer. The labeled carbon atoms allow researchers to track the compound’s distribution and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Butoxyethanol: A common solvent with similar chemical properties but without isotopic labeling.
2-Methoxyethanol: Another glycol ether used in similar applications but with different physical and chemical properties.
2-Ethoxyethanol: Similar to 2-butoxyethanol but with an ethoxy group instead of a butoxy group .
Uniqueness
2-(1,2,3,4-13C4)butoxy(1,2-13C2)ethanol is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific research. This makes it particularly valuable in studies requiring detailed understanding of metabolic and chemical pathways.
Properties
CAS No. |
1228182-38-4 |
|---|---|
Molecular Formula |
C6H14O2 |
Molecular Weight |
124.13 g/mol |
IUPAC Name |
2-(1,2,3,4-13C4)butoxy(1,2-13C2)ethanol |
InChI |
InChI=1S/C6H14O2/c1-2-3-5-8-6-4-7/h7H,2-6H2,1H3/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
POAOYUHQDCAZBD-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH3][13CH2][13CH2][13CH2]O[13CH2][13CH2]O |
Canonical SMILES |
CCCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[5-(4-fluorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-methoxyphenyl)ethanone](/img/structure/B12053723.png)

![2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid](/img/structure/B12053740.png)

![N'-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide](/img/structure/B12053758.png)

![(2E)-3-(4-bromophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-2-propenenitrile](/img/structure/B12053763.png)

![2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B12053772.png)

![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12053782.png)
